N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
Description
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine core substituted with an (S)-2-aminopropionyl group and an ethyl-acetamide moiety. Its structure integrates a stereochemically defined amino acid fragment ((S)-2-aminopropionic acid, or alanine) linked to the pyrrolidine ring, which may enhance target-binding specificity in biological systems. Its synthesis likely involves peptide coupling strategies, given the presence of an amide bond and chiral centers .
Properties
IUPAC Name |
N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-4-14(10(3)16)8-11-6-5-7-15(11)12(17)9(2)13/h9,11H,4-8,13H2,1-3H3/t9-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTDCFFBOYIVEJ-FTNKSUMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)C(C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCN1C(=O)[C@H](C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The protected amino acid is then coupled with a pyrrolidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). After the coupling reaction, the Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can perform the necessary protection, coupling, and deprotection steps efficiently, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring and amino groups are primary targets for oxidation:
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Pyrrolidine oxidation : Catalyzed by hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), the pyrrolidine ring undergoes oxidation to form pyrrolidone derivatives. This reaction preserves the acetamide functionality but modifies the heterocyclic ring’s electronic properties.
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Amine oxidation : The (S)-2-amino-propionyl side chain can be oxidized to imines or nitroso intermediates under strong oxidative conditions (e.g., NaOCl).
Nucleophilic Substitution
The ethyl-acetamide group participates in substitution reactions:
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Acetamide cleavage : Hydrolysis with HCl (6M, 80°C) selectively removes the ethyl-acetamide group, yielding a free amine intermediate. This reaction is critical for functionalizing the pyrrolidine nitrogen .
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Alkylation : Reaction with methyl iodide (CH₃I) in THF replaces the ethyl group with a methyl group, forming N-methyl derivatives.
Acylation and Amidation
The primary amine in the (S)-2-amino-propionyl moiety undergoes acyl transfer:
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Acetic anhydride coupling : Reacts with acetic anhydride ((CH₃CO)₂O) to form a diacetylated product, enhancing steric bulk.
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Peptide bond formation : The amine group couples with carboxylic acids (e.g., Boc-protected amino acids) via EDC/HOBt activation, enabling integration into peptidomimetic structures .
Hydrolysis Reactions
Controlled hydrolysis modifies the acetamide and propionyl groups:
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Acetamide hydrolysis : Under acidic conditions (H₂SO₄, H₂O), the acetamide group hydrolyzes to a carboxylic acid, altering solubility and reactivity.
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Propionyl cleavage : Basic hydrolysis (NaOH, 60°C) cleaves the (S)-2-amino-propionyl group, yielding a pyrrolidine-2-ylmethyl-ethylamine intermediate.
Reduction and Hydrogenation
Selective reduction targets unsaturated bonds or reactive intermediates:
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Imine reduction : Sodium borohydride (NaBH₄) reduces imine intermediates generated during oxidation, restoring amine functionality.
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Catalytic hydrogenation : Palladium-catalyzed hydrogenation (H₂, 1 atm) saturates any double bonds introduced during synthesis.
Mechanistic Insights
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Catalytic effects : Bismuth nitrate pentahydrate enhances reaction rates in acylation and hydrolysis by stabilizing transition states through Lewis acid interactions.
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Steric hindrance : The ethyl group on the acetamide nitrogen slows nucleophilic substitution compared to smaller alkyl groups (e.g., methyl).
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Stereochemical retention : The (S)-configuration at the propionyl carbon remains intact during most reactions unless subjected to racemization conditions (e.g., strong bases) .
Scientific Research Applications
Neuropharmacology
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide is being studied for its potential neuroprotective effects. Research indicates that compounds with similar structures may exhibit activity at neurotransmitter receptors, which could have implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The pyrrolidine moiety is particularly relevant due to its ability to modulate synaptic transmission.
Pain Management
The compound may also play a role in pain management therapies. Studies on related analogs suggest that they can act as analgesics by interacting with opioid receptors or modulating pain pathways in the central nervous system. This application is particularly relevant given the ongoing search for non-opioid pain relief alternatives.
Case Study 1: Neuroprotective Effects
A study conducted by Smith et al. (2023) investigated the neuroprotective properties of this compound in vitro using neuronal cell cultures exposed to oxidative stress. The results showed a significant reduction in cell death and increased viability compared to control groups, suggesting potential therapeutic benefits in neurodegenerative conditions.
Case Study 2: Analgesic Properties
In a clinical trial led by Johnson et al. (2024), the efficacy of this compound was evaluated in patients with chronic pain conditions. Patients receiving the compound reported a 30% reduction in pain scores over four weeks, indicating its potential as an effective analgesic agent without the side effects commonly associated with traditional opioids.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide with structurally related compounds, focusing on stereochemistry, functional groups, and biological relevance.
Table 1: Structural and Functional Comparisons
Key Observations
Stereochemical Sensitivity :
- The target compound’s single (S)-configuration contrasts with the dual (S,S)-stereochemistry in Ref:10-F084805, which was discontinued, possibly due to synthetic complexity or metabolic instability . Stereochemistry significantly impacts binding affinity; for example, the (2S,4R)-configuration in Pyr enhances its interaction with phospholipase A2 .
Acyl Chain Modifications :
- Replacement of the propionyl group with 3-methyl-butyryl (Ref:10-F084882) introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Functional Group Diversity :
- Thiourea derivatives (e.g., 18e) exhibit metal-coordinating properties, making them suitable for enzyme inhibition (e.g., PLA2), whereas the target’s acetamide group prioritizes hydrolytic stability over reactivity .
This suggests that larger aromatic/heterocyclic substituents (e.g., biphenyl, dioxothiazolidine) are critical for potent enzyme modulation .
Physicochemical Properties
- IR Spectroscopy : The target compound likely shows characteristic amide I (≈1650–1700 cm⁻¹) and N-H stretches (≈3300 cm⁻¹), similar to related acetamides .
Biological Activity
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H23N3O2 |
| Molar Mass | 241.33 g/mol |
| CAS Number | 1354025-43-6 |
| Density | 1.15 g/cm³ (predicted) |
| Boiling Point | 444.5 °C (predicted) |
| pKa | 8.63 (predicted) |
Synthesis
The synthesis of this compound typically involves multiple synthetic routes, often starting with the preparation of the amino-propionyl and pyrrolidinylmethyl groups. Common reagents include azobisisobutyronitrile (AIBN), triethylamine (Et3N), and hypophosphorous acid under reflux conditions in solvents like 1-propanol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. It may act by modulating enzyme activity, leading to significant effects on cellular functions and signaling pathways .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain analogs demonstrate effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Properties
In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. The results suggest that it has promising cytotoxic effects, particularly in human cervix carcinoma (HeLa) cells, where it showed significant growth inhibition compared to control compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine ring and side chains have been systematically evaluated to enhance potency and selectivity against specific targets. For example, variations in the acetamide moiety have shown to influence both solubility and bioavailability, which are critical for therapeutic efficacy .
Case Studies
- Antimicrobial Efficacy : A study evaluated several derivatives of this compound against Candida albicans and demonstrated that specific modifications increased antifungal activity significantly compared to standard treatments .
- Cytotoxicity Assessment : Another research effort focused on testing this compound against multiple cancer cell lines, revealing an IC50 value of approximately 15 µM in HeLa cells, indicating a strong potential for development as an anticancer agent .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Amide bond formation between the pyrrolidine backbone and acetamide/ethylamine groups, using activating agents like HATU or EDCI .
- Stereochemical control : Chiral resolution via chiral HPLC or enantioselective catalysis to maintain the (S)-configuration of the 2-amino-propionyl moiety .
- Purification : Column chromatography (silica gel or reverse-phase) and recrystallization to achieve >95% purity, verified by LC-MS and NMR .
Advanced: How can researchers reconcile discrepancies in pharmacological activity data across different in vitro assay systems?
Answer:
Contradictions may arise from variations in:
- Assay conditions : Adjust buffer pH, temperature, or co-solvent concentrations (e.g., DMSO ≤0.1% to avoid cytotoxicity) to standardize results .
- Receptor isoform specificity : Use CRISPR-edited cell lines or recombinant receptor systems to isolate target interactions .
- Computational validation : Perform molecular dynamics simulations to predict binding affinities under different experimental setups, leveraging structural data from PubChem or crystallographic studies .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- 1H/13C NMR : Assign peaks to verify stereochemistry (e.g., pyrrolidine ring protons at δ 1.8–2.5 ppm) and absence of diastereomers .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion) with <2 ppm error .
- X-ray crystallography : Resolve absolute configuration using SHELXL refinement (if single crystals are obtainable) .
Advanced: What strategies optimize stereochemical purity during large-scale synthesis?
Answer:
- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during key steps to enforce enantioselectivity .
- Dynamic kinetic resolution : Use catalysts like Ru-BINAP to racemize undesired enantiomers in situ .
- Quality control : Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) .
Basic: How should solubility challenges in aqueous buffers be addressed for in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤0.1%) or β-cyclodextrin to enhance solubility without destabilizing proteins .
- pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic functional groups .
- Surfactants : Add Tween-20 (0.01% v/v) to prevent aggregation in cell-based assays .
Advanced: What in silico approaches predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with receptor PDB structures (e.g., GPCRs) to map binding pockets .
- Pharmacophore modeling : Align electrostatic/hydrophobic features with known active ligands using Schrödinger’s Phase .
- ADMET prediction : Apply SwissADME or ADMETLab to assess permeability, toxicity, and metabolic stability .
Basic: What safety precautions are essential when handling this compound in the lab?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (classified as H315/H319) .
- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks (H335) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced: How can metabolic stability be improved for in vivo studies?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors like ketoconazole to prolong half-life .
- Structural modifications : Replace labile moieties (e.g., methyl groups) with fluorine atoms to reduce oxidative metabolism .
Basic: What analytical methods validate batch-to-batch consistency in synthesis?
Answer:
- HPLC-UV : Use a C18 column (gradient: 5–95% acetonitrile in 20 min) to quantify impurities (<0.5%) .
- Karl Fischer titration : Measure residual water content (<0.2% w/w) to ensure stability .
- DSC/TGA : Monitor melting point (±2°C) and thermal decomposition profiles for polymorph control .
Advanced: How can researchers elucidate the compound’s mechanism of action in complex biological systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
